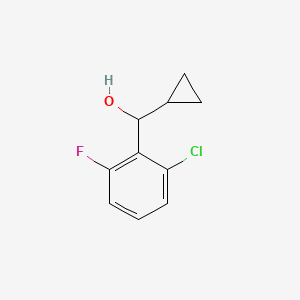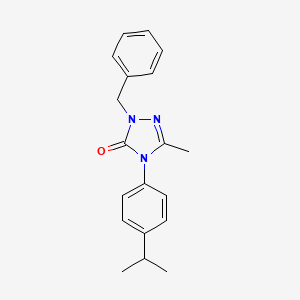![molecular formula C14H18ClNO2 B2526915 N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide CAS No. 794582-30-2](/img/structure/B2526915.png)
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide (N-CPPD) is a chemical compound with diverse applications in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of 116-117 °C. N-CPPD is a compound of interest in many areas of research, including organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Environmental Degradation and Analysis
Research into carbamate pesticides, closely related to N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide, has provided insights into their environmental degradation and analysis. Studies have shown the importance of understanding the degradation pathways of these compounds due to their potential environmental toxicity and impacts on human health. The degradation processes, such as hydrolysis, biolysis, photolysis, and thermal decomposition, are critical for assessing the environmental fate of these chemicals. Moreover, legislative aspects concerning their use and the methodologies for their detection in environmental samples have been explored to ensure compliance with safety standards and protect public health (Smith & Bucher, 2012).
Pharmacological Research and Development
The exploration of chemical contraceptives and their development showcases the pharmacological potential of compounds related to this compound. Such research has led to the development of novel contraceptive methods, illustrating the compound's significance in reproductive health and its role in advancing pharmaceutical innovations (Nand, 1974).
Propriétés
IUPAC Name |
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-9(15)12(17)10-5-7-11(8-6-10)16-13(18)14(2,3)4/h5-9H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXASFXRYFMHNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide](/img/structure/B2526834.png)
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)


![3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2526846.png)


![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2526851.png)

![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526853.png)
![1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2526854.png)

